molecular formula C19H21ClN2O3S B3503312 4-chloro-N-cyclohexyl-3-(phenylsulfamoyl)benzamide

4-chloro-N-cyclohexyl-3-(phenylsulfamoyl)benzamide

Cat. No.: B3503312
M. Wt: 392.9 g/mol
InChI Key: XBGRCMBQUHJZJL-UHFFFAOYSA-N
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Description

4-chloro-N-cyclohexyl-3-(phenylsulfamoyl)benzamide is a chemical compound with the molecular formula C19H22ClN2O2S It is known for its unique structure, which includes a chloro-substituted benzamide core, a cyclohexyl group, and a phenylsulfamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclohexyl-3-(phenylsulfamoyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid, cyclohexylamine, and phenylsulfonyl chloride.

    Formation of Benzamide: 4-chlorobenzoic acid is first converted to 4-chlorobenzoyl chloride using thionyl chloride. This intermediate is then reacted with cyclohexylamine to form 4-chloro-N-cyclohexylbenzamide.

    Sulfamoylation: The final step involves the reaction of 4-chloro-N-cyclohexylbenzamide with phenylsulfonyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclohexyl-3-(phenylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Major Products Formed

    Substitution: Products with different substituents replacing the chloro group.

    Reduction: Reduced forms of the benzamide or sulfonyl groups.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

4-chloro-N-cyclohexyl-3-(phenylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclohexyl-3-(phenylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-sulfamoylphenyl)benzamide
  • 2-chloro-N-(3-sulfamoylphenyl)benzamide
  • 4-(chloromethyl)-N-(2-hydroxy-4-methylphenyl)benzamide
  • 2-amino-N-(3-chloro-4-methylphenyl)benzamide

Uniqueness

4-chloro-N-cyclohexyl-3-(phenylsulfamoyl)benzamide is unique due to the presence of both a cyclohexyl group and a phenylsulfamoyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-N-cyclohexyl-3-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-17-12-11-14(19(23)21-15-7-3-1-4-8-15)13-18(17)26(24,25)22-16-9-5-2-6-10-16/h2,5-6,9-13,15,22H,1,3-4,7-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGRCMBQUHJZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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